molecular formula C10H14O2S B1332916 4-Ethyl-5-propylthiophene-2-carboxylic acid CAS No. 750598-98-2

4-Ethyl-5-propylthiophene-2-carboxylic acid

Cat. No.: B1332916
CAS No.: 750598-98-2
M. Wt: 198.28 g/mol
InChI Key: QIFYZRSSOKPILW-UHFFFAOYSA-N
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Description

4-Ethyl-5-propylthiophene-2-carboxylic acid: is an organic compound with the molecular formula C10H14O2S and a molecular weight of 198.28 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of ethyl and propyl substituents at the 4 and 5 positions, respectively, along with a carboxylic acid group at the 2 position. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-propylthiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Introduction of Substituents: The ethyl and propyl groups can be introduced through Friedel-Crafts alkylation reactions. This involves the reaction of thiophene with ethyl chloride and propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through the carboxylation of the thiophene ring using carbon dioxide under high pressure and temperature in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-propylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.

    Substitution: Halogenating agents (e.g., bromine), Lewis acids (e.g., aluminum chloride), inert atmosphere, low temperature.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated thiophenes or other substituted derivatives.

Scientific Research Applications

4-Ethyl-5-propylthiophene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-ethyl-5-propylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, while the thiophene ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the ethyl and propyl substituents, making it less hydrophobic.

    4-Methylthiophene-2-carboxylic acid: Contains a methyl group instead of ethyl and propyl groups, resulting in different steric and electronic properties.

    5-Propylthiophene-2-carboxylic acid: Lacks the ethyl group, affecting its overall reactivity and solubility.

Uniqueness

4-Ethyl-5-propylthiophene-2-carboxylic acid is unique due to the presence of both ethyl and propyl groups, which can influence its chemical reactivity, solubility, and interactions with other molecules. These substituents can enhance its hydrophobicity and potentially improve its performance in various applications.

Properties

IUPAC Name

4-ethyl-5-propylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-3-5-8-7(4-2)6-9(13-8)10(11)12/h6H,3-5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFYZRSSOKPILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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